2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid
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Overview
Description
(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated derivative of 2-acetylaminobutanoic acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can be used to trace and study various biochemical and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Acetylaminobutanoic Acid-d3 typically involves the acetylation of 2-aminobutanoic acid-d3. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Common reagents used in this process include acetic anhydride and a suitable base such as pyridine. The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of (+/-)-2-Acetylaminobutanoic Acid-d3 involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Acetylaminobutanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
(+/-)-2-Acetylaminobutanoic Acid-d3 is used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (+/-)-2-Acetylaminobutanoic Acid-d3 involves its incorporation into biochemical pathways where it can replace hydrogen atoms with deuterium. This substitution can affect the rate of biochemical reactions due to the kinetic isotope effect. The molecular targets and pathways involved include various enzymes and metabolic pathways where hydrogen atoms play a critical role .
Comparison with Similar Compounds
Similar Compounds
2-Aminobutanoic Acid: A non-deuterated analog.
2-Acetylaminobutanoic Acid: The non-deuterated version of the compound.
2-Aminobutyric Acid: Another similar compound with slight structural differences
Uniqueness
The uniqueness of (+/-)-2-Acetylaminobutanoic Acid-d3 lies in the presence of deuterium atoms, which makes it particularly useful for tracing and studying biochemical and chemical processes. The deuterium atoms provide a distinct advantage in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to their different physical properties compared to hydrogen .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i2D3 |
InChI Key |
WZVZUKROCHDMDT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC(CC)C(=O)O |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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